Monensin methyl ester

Descripción general

Descripción

El éster metílico de monensina es un derivado de la monensina, un antibiótico poliéter producido por la bacteria Streptomyces cinnamonensis . La monensina es conocida por su capacidad de transportar cationes a través de las membranas celulares, y su forma de éster metílico conserva muchas de estas propiedades . El éster metílico de monensina se utiliza ampliamente en la investigación científica, particularmente en el campo de los electrodos selectivos de iones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El éster metílico de monensina se puede sintetizar a partir de la monensina mediante esterificación. El proceso normalmente implica la reacción de la monensina con metanol en presencia de un catalizador ácido . Las condiciones de reacción incluyen el mantenimiento de una temperatura y un pH controlados para asegurar que la esterificación se lleve a cabo de manera eficiente.

Métodos de producción industrial

La producción industrial del éster metílico de monensina sigue principios similares pero a mayor escala. El proceso implica el uso de grandes reactores donde la monensina reacciona con metanol en condiciones controladas. El producto se purifica luego a través de diversas técnicas como la cristalización y la cromatografía para lograr la pureza deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

El éster metílico de monensina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El éster metílico de monensina se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el éster metílico de monensina en formas reducidas con diferentes propiedades.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios reactivos dependiendo de la sustitución deseada, incluyendo halógenos y agentes alquilantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados de la monensina, mientras que la reducción puede producir formas reducidas del éster metílico de monensina .

Aplicaciones Científicas De Investigación

Chemical Properties and Complexation Studies

Monensin methyl ester is known for its ability to form stable complexes with monovalent metal cations such as lithium, sodium, and potassium. Research has demonstrated that these complexes exhibit a 1:1 stoichiometry and are stabilized by intramolecular hydrogen bonds involving hydroxyl groups. The strongest interactions occur in the complex formed with lithium ions, indicating specific selectivity among cations .

Table 1: Complex Formation with Monovalent Cations

| Cation | Stability of Complex | Observational Method |

|---|---|---|

| Lithium | Strongest | ESI-MS, NMR |

| Sodium | Moderate | ESI-MS, NMR |

| Potassium | Moderate | ESI-MS, NMR |

Analytical Chemistry Applications

This compound has been utilized in various analytical chemistry applications, particularly in the development of ion-selective electrodes. It serves as a key component for sodium ion detection due to its selective binding properties. Studies have indicated that temperature variations can enhance the selectivity of these electrodes, making them valuable tools in both laboratory and field settings .

Case Study: Ion-Selective Electrode Development

- Objective: To develop a solid-state ion-selective electrode array for sodium ion detection.

- Methodology: Utilization of this compound to enhance selectivity through temperature adjustments.

- Outcome: Improved sensitivity and specificity for sodium ions compared to traditional methods.

Veterinary Medicine

In veterinary practice, this compound is primarily used as a coccidiostat and growth promoter in livestock. Its antimicrobial properties make it effective against coccidia—parasitic protozoa that cause significant health issues in poultry and other animals. Monensin acts by disrupting ionic gradients across cell membranes, inhibiting the growth of these parasites .

Table 2: Veterinary Applications of this compound

| Application | Target Organism | Mechanism of Action |

|---|---|---|

| Coccidiostat | Coccidia | Disruption of ionic gradients |

| Growth Promoter | Ruminants (e.g., cattle) | Enhanced feed utilization |

Potential in Human Medicine

Recent studies have suggested that this compound may have potential applications in human medicine, particularly as an antimicrobial agent. Its ability to transport ions across lipid membranes could be leveraged for therapeutic purposes, including treatment options for certain infections .

Case Study: Antimicrobial Properties

- Research Focus: Evaluating the efficacy of monensin derivatives against bacterial pathogens.

- Findings: this compound demonstrated significant antibacterial activity comparable to traditional antibiotics.

Mecanismo De Acción

El éster metílico de monensina funciona como un ionóforo, facilitando el transporte de cationes como el sodio y el potasio a través de las membranas celulares . Forma complejos con estos cationes y los transporta a través de la bicapa lipídica de forma electroneutra . Este transporte iónico interrumpe el equilibrio iónico dentro de las células, lo que lleva a varios efectos biológicos, incluida la actividad antimicrobiana .

Comparación Con Compuestos Similares

El éster metílico de monensina es similar a otros ionóforos como la valinomicina y la gramicidina. es único en su capacidad de formar complejos estables con una amplia gama de cationes, incluidos el sodio, el potasio y la plata . Esta amplia selectividad lo hace particularmente útil en aplicaciones que involucran electrodos selectivos de iones .

Lista de compuestos similares

Valinomicina: Otro ionóforo conocido por sus propiedades selectivas de potasio.

Gramicidina: Un ionóforo peptídico que forma canales en las membranas celulares.

Éster decílico de monensina: Un derivado de la monensina con propiedades ionóforas similares.

Actividad Biológica

Monensin methyl ester (MME) is a derivative of monensin, a polyether ionophore antibiotic originally isolated from Streptomyces cinnamonensis. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiproliferative, and anti-cancer properties. This article explores the biological activity of MME, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

This compound functions primarily as an ionophore, facilitating the transport of monovalent cations across lipid membranes. It exhibits a marked preference for sodium ions (Na⁺) over potassium ions (K⁺), which disrupts ionic gradients and affects cellular homeostasis. This disruption leads to programmed cell death through mechanisms such as cell swelling, vacuolization, and mitochondrial injury .

Anticancer Activity

Recent studies have highlighted the potential of MME in cancer therapy. Research indicates that MME and its analogs demonstrate significant antiproliferative effects against various cancer cell lines.

Efficacy Against Glioblastoma

A study investigated the effects of MME on glioblastoma organoids. The research revealed that MME analogs exhibited IC₅₀ values ranging from 91.5 nM to 291.7 nM, significantly more potent than the parent compound monensin (IC₅₀ = 612.6 nM). Notably, MME induced DNA fragmentation and apoptosis in glioblastoma cells, suggesting its potential as a therapeutic agent in treating aggressive brain tumors .

Activity Against Other Cancer Types

MME has also shown efficacy against multiple cancer types:

- Melanoma : Demonstrated cytotoxic effects both in vitro and in vivo.

- Acute Myeloid Leukemia : Induced apoptosis in resistant cell lines.

- Prostate Cancer : Inhibited cell proliferation significantly.

- Gastric Cancer Stem-like Cells : Enhanced sensitivity to TRAIL-induced apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of monensin derivatives, including MME, is heavily influenced by structural modifications. A series of ester derivatives were synthesized and evaluated for their antiproliferative properties:

| Compound | Structural Modification | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| MON | Parent Compound | 612.6 | - |

| MME | C-26 Ester | 291.7 | High |

| C-1 Esters | Various | Varies | Moderate |

| C-26 Acetylated Derivatives | C-26 Acetylation | <100 | Very High |

These findings indicate that modifications at specific positions significantly enhance the anticancer potency of monensin derivatives .

Case Studies

Several case studies have been published demonstrating the therapeutic potential of MME:

- Glioblastoma Treatment : In a co-culture model using human cerebral organoids and glioblastoma cells (U87MG), treatment with MME resulted in reduced tumor size and decreased expression of PARP, a marker of cell death .

- Resistance Overcoming : In studies involving drug-resistant cancer cell lines (e.g., LoVo/DX), MME exhibited the ability to overcome resistance mechanisms, indicating its potential for use in combination therapies .

Propiedades

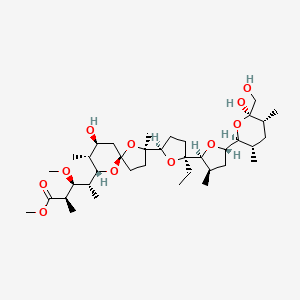

IUPAC Name |

methyl (2R,3S,4R)-4-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3R,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64O11/c1-11-35(32-21(3)17-27(44-32)29-20(2)16-22(4)37(41,19-38)47-29)13-12-28(45-35)34(8)14-15-36(48-34)18-26(39)23(5)31(46-36)24(6)30(42-9)25(7)33(40)43-10/h20-32,38-39,41H,11-19H2,1-10H3/t20-,21+,22+,23+,24+,25+,26-,27-,28+,29-,30-,31-,32-,34+,35-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRZSHIENRKVSE-RJTHVKINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)OC)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC[C@@H](O1)[C@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@H](C)[C@@H]([C@@H](C)C(=O)OC)OC)C)O)C)[C@@H]4[C@@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182804 | |

| Record name | Monensin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28636-21-7 | |

| Record name | Monensin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monensin methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.